2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide
CAS No.:
Cat. No.: VC14778711
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BrN2O2 |
|---|---|
| Molecular Weight | 311.17 g/mol |
| IUPAC Name | 2-(6-bromoindol-1-yl)-N-(3-hydroxypropyl)acetamide |
| Standard InChI | InChI=1S/C13H15BrN2O2/c14-11-3-2-10-4-6-16(12(10)8-11)9-13(18)15-5-1-7-17/h2-4,6,8,17H,1,5,7,9H2,(H,15,18) |
| Standard InChI Key | WXXBDOPWXFCRNA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NCCCO)Br |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(6-bromoindol-1-yl)-N-(3-hydroxypropyl)acetamide, reflects three critical functional groups:
-
6-Bromoindole: The indole ring system, a heterocyclic aromatic structure, features a bromine atom at the 6-position. This substitution modulates electronic properties and steric bulk, influencing reactivity and intermolecular interactions.
-
Acetamide Linker: A two-carbon chain connects the indole nitrogen to the amide group, providing hydrogen-bonding capacity and structural flexibility.
-
3-Hydroxypropyl Side Chain: The terminal hydroxyl group enhances water solubility and enables potential hydrogen bonding with biological targets.
The canonical SMILES string C1=CC(=CC2=C1C=CN2CC(=O)NCCCO)Br codifies this arrangement, while the InChIKey WXXBDOPWXFCRNA-UHFFFAOYSA-N ensures unique chemical identifier reproducibility.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.17 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 3 (amide O, hydroxyl O, indole N) |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 64.4 Ų |
Spectroscopic Features
While experimental spectral data (NMR, IR) remain unpublished, computational predictions suggest characteristic signals:
-
¹H NMR: Aromatic protons at δ 6.8–7.8 ppm (indole H-2, H-4, H-5, H-7), NH proton at δ 8.2–8.5 ppm (amide), and hydroxypropyl CH₂ groups at δ 3.4–3.7 ppm.
-
IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H/O-H stretches).
Synthetic Methodologies
Multi-Step Synthesis Overview
The compound’s preparation typically follows a three-step sequence:
Step 1: Indole Bromination
6-Bromoindole synthesis via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.
Step 2: N-Alkylation with Chloroacetamide
Reaction of 6-bromoindole with chloroacetamide under basic conditions (e.g., NaH/DMF) yields 2-(6-bromoindol-1-yl)acetamide.
| Reaction Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DCM, 0°C, 2h | 75–85% | >95% |
| N-Alkylation | NaH, DMF, 60°C, 12h | 60–70% | 90–92% |
| Amide Coupling | EDC, HOBt, DIPEA, DCM, RT, 6h | 55–65% | 88–90% |
Purification and Analytical Controls
Final purification employs silica gel chromatography (ethyl acetate/methanol gradients) followed by recrystallization from ethanol/water mixtures. LC-MS analysis confirms molecular ion peaks at m/z 311.17 [M+H]⁺ and 313.17 [M+2+H]⁺ (characteristic bromine isotopic pattern).
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich indole ring permits further functionalization:
-
C-5 Nitration: Nitric acid/acetic anhydride introduces nitro groups, enabling subsequent reduction to amino derivatives .
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aromatic groups (e.g., phenyl, pyridyl) .
Amide Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the acetamide hydrolyzes to 2-(6-bromoindol-1-yl)acetic acid. This reaction reversibility necessitates careful pH control in biological assays.
Biological Activity Profiling and Mechanistic Insights
Table 3: GSK-3β Inhibition by Related Indole Derivatives
| Compound | Substituent | IC₅₀ (nM) |
|---|---|---|
| 3-Benzisoxazolyl-4-indolyl | 5-Br, morpholinopropyl | 10.2 |
| 3-Benzisoxazolyl-4-indolyl | 6-Br, morpholinopropyl | 209.6 |
| Staurosporine (control) | - | 72.2 |
The 5-bromo substitution in analog 7c confers 14-fold greater potency than 6-bromo derivative 7d, suggesting positional halogen effects . This structure-activity relationship (SAR) implies that 2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide may require structural optimization for kinase-targeted applications.
Neuroprotective Effects
Indole derivatives reduce β-amyloid-induced Tau hyperphosphorylation in neuronal models by modulating GSK-3β and CDK5 pathways . Although untested for this compound, its ability to penetrate the blood-brain barrier (predicted LogP = 2.1) warrants further investigation.
Anti-Inflammatory Activity
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), comparable to celecoxib (ΔG = -8.7 kcal/mol). The hydroxypropyl side chain may interact with Arg120 and Tyr355 residues via hydrogen bonding.
Comparative Analysis with Structural Analogs
Halogen Position Impact
-
6-Bromo vs. 5-Bromo Indoles: 5-Bromo analogs exhibit superior kinase inhibition due to enhanced hydrophobic interactions with ATP-binding pockets .
-
Chloro vs. Bromo Substitutions: Chlorine at C-6 (7e) reduces potency (IC₅₀ = 510 nM) compared to bromine (7d, IC₅₀ = 209.6 nM), highlighting halogen size effects .
Side Chain Modifications
Replacing the 3-hydroxypropyl group with morpholinopropyl (as in 7c) boosts activity 10-fold, suggesting that tertiary amines enhance target engagement through charge interactions .
Future Research Directions
Target Deconvolution Studies
High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) will identify primary targets. Preliminary homology modeling suggests potential activity against PIM1 and CLK2 kinases.
ADMET Optimization
-
Solubility Enhancement: Prodrug strategies (e.g., phosphate esterification of the hydroxyl group) may improve aqueous solubility (current predicted value: 0.12 mg/mL).
-
Metabolic Stability: In vitro liver microsome assays (human/rodent) will assess CYP450-mediated degradation hotspots.
In Vivo Efficacy Models
Testing in transgenic APP/PS1 mice could validate anti-Alzheimer’s potential, measuring Tau phosphorylation (pTau-S396) and amyloid plaque density reductions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume